1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one

描述

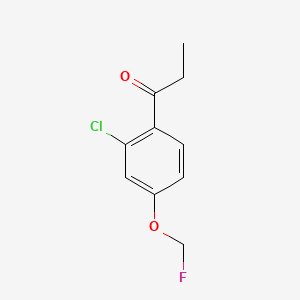

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one is an aromatic ketone derivative featuring a propan-1-one backbone substituted with chlorine at the 2-position and a fluoromethoxy group at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₁₀ClFO₂, with a molar mass of 216.64 g/mol.

属性

分子式 |

C10H10ClFO2 |

|---|---|

分子量 |

216.63 g/mol |

IUPAC 名称 |

1-[2-chloro-4-(fluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10ClFO2/c1-2-10(13)8-4-3-7(14-6-12)5-9(8)11/h3-5H,2,6H2,1H3 |

InChI 键 |

OEDKEWOUVBFGCM-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=C(C=C1)OCF)Cl |

产品来源 |

United States |

准备方法

The synthesis of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile under specific conditions . Industrial production methods may involve the use of organometallic reagents and phase transfer catalysts to enhance the efficiency and yield of the reaction .

化学反应分析

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

科学研究应用

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Positional Isomer: 1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one

This isomer (CAS: 1805745-96-3) shares the same molecular formula (C₁₀H₁₀ClFO₂ ) and molar mass as the target compound but differs in the placement of the fluoromethoxy group at the 6-position instead of the 4-position . Key implications include:

- Electronic Effects : The para-substituted fluoromethoxy in the target compound could lead to stronger resonance stabilization compared to the meta-substituted isomer.

Ketone Position Isomer: 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one

This analogue (CAS: 1804175-39-0) features a propan-2-one backbone with substituents at the 4-chloro and 3-fluoromethoxy positions . Differences include:

- Molecular Geometry : The ketone at the 2-position alters steric accessibility.

- Predicted Properties : Boiling point (292.2±30.0 °C ) and density (1.222±0.06 g/cm³ ) suggest higher volatility compared to the target compound, though experimental validation is needed.

Substituent Variation Comparisons

1-(2-Chloro-4-fluorophenyl)propan-1-one (CAS: 149914-82-9)

- Molecular Formula : C₉H₈ClFO (Molar Mass: 186.61 g/mol ).

- Key Difference : Replaces the fluoromethoxy group with a fluorine atom, reducing molecular weight and polarity.

- Implications : The absence of the methoxy bridge may decrease solubility in polar solvents and alter electronic effects on the aromatic ring .

1-(4-Hydroxy-3-methylphenyl)propan-1-one

- Substituents : Hydroxy and methyl groups at the 4- and 3-positions, respectively.

- Electronic Environment : The hydroxy group introduces strong hydrogen-bonding capability, contrasting with the electron-withdrawing fluoromethoxy in the target compound. NMR data (δ 7.06–6.55 ppm) indicates distinct aromatic proton environments compared to chloro-fluoromethoxy derivatives .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Substituents : Cyclopropyl group instead of fluoromethoxy.

- Steric Impact : The bulky cyclopropyl group may hinder rotation around the ketone bond, affecting conformational stability .

Physicochemical Property Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。